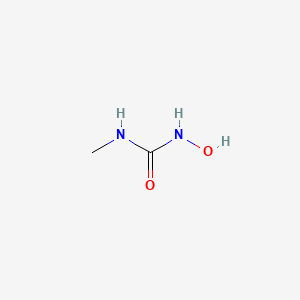
N-Hydroxy-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N'-methylurea, also known as this compound, is a useful research compound. Its molecular formula is C2H6N2O2 and its molecular weight is 90.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Research
N-Hydroxy-N'-methylurea has been studied for its potential as an anticancer agent. It is structurally related to N-nitroso-N-methylurea, which is known for inducing tumors in rodent models. Research indicates that derivatives of this compound may exhibit similar properties, making them candidates for further investigation in cancer therapy. Studies have shown that compounds like N-nitroso-N-methylurea can induce breast cancer in rodents, serving as a model for human breast cancer research . The ability to modify the structure of this compound could lead to novel therapeutic agents targeting specific cancer pathways.
Enzyme Modulation
The compound has been noted for its role as a reducing agent in biochemical processes, particularly in modulating lipoxygenase activity. This modulation can influence inflammatory responses and other biological processes, suggesting potential therapeutic applications in treating inflammatory diseases.
Agricultural Applications
Herbicides and Fungicides
Research indicates that this compound may be leveraged in the development of agricultural chemicals such as herbicides and fungicides. Its structural properties allow it to interact with biological targets effectively, potentially leading to the creation of more efficient agrochemicals. The compound's ability to inhibit specific enzymes could be harnessed to control unwanted plant growth or fungal infections.
Material Science
Polymer Chemistry
In material science, this compound can serve as a precursor for synthesizing various polymeric materials. Its unique chemical structure allows it to participate in reactions that yield polymers with desirable properties, such as enhanced mechanical strength or thermal stability. The scalability of its synthesis makes it an attractive option for industrial applications .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, allowing for the production of derivatives with tailored properties. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Data Tables
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Targeting specific cancer pathways |
| Enzyme modulation | Treating inflammatory diseases | |
| Agricultural Chemistry | Herbicides and fungicides | Effective control of pests and weeds |
| Material Science | Polymer synthesis | Enhanced mechanical and thermal properties |
Case Studies
-
Cancer Research Using Rodent Models
A study demonstrated that different doses of N-nitroso-N-methylurea induced breast cancer in rats, providing insights into tumor development mechanisms relevant to human cancers . This model has been extensively used to evaluate potential therapeutic agents. -
Agricultural Chemical Development
Preliminary studies have indicated that derivatives of this compound exhibit herbicidal activity against common agricultural pests, suggesting a pathway for developing new agrochemicals. -
Polymeric Materials Development
Research into the polymerization of this compound has shown promising results in creating materials with superior properties compared to traditional polymers, paving the way for innovative applications in various industries .
Propriétés
Numéro CAS |
7433-46-7 |
|---|---|
Formule moléculaire |
C2H6N2O2 |
Poids moléculaire |
90.08 g/mol |
Nom IUPAC |
1-hydroxy-3-methylurea |
InChI |
InChI=1S/C2H6N2O2/c1-3-2(5)4-6/h6H,1H3,(H2,3,4,5) |
Clé InChI |
CMOKUAFPPCEHHF-UHFFFAOYSA-N |
SMILES |
CNC(=O)NO |
SMILES canonique |
CNC(=O)NO |
Key on ui other cas no. |
7433-46-7 |
Synonymes |
N-hydroxy-N'-methylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















